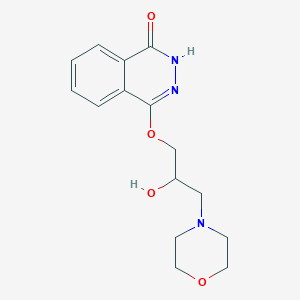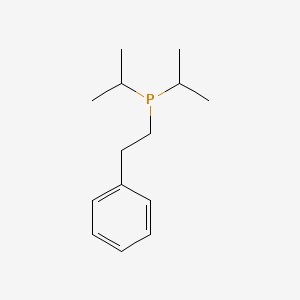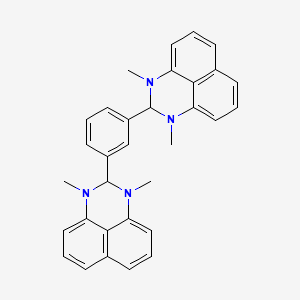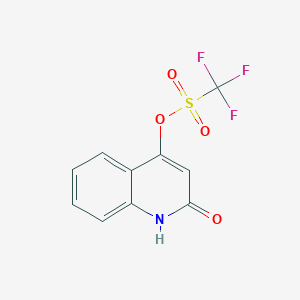![molecular formula C81H56 B12578612 2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] CAS No. 296269-66-4](/img/structure/B12578612.png)
2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is an organic compound known for its unique structural properties and applications in various fields, particularly in optoelectronics. This compound is characterized by its spirobifluorene core and multiple diphenylethenyl groups, which contribute to its high thermal stability and excellent photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the spirobifluorene core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirobifluorene structure.
Introduction of diphenylethenyl groups: The diphenylethenyl groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro or halogen groups.
Aplicaciones Científicas De Investigación
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Material Science: Its high thermal stability and photophysical properties make it suitable for use in various advanced materials.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its ability to transport charge. In optoelectronic applications, it facilitates the movement of holes (positive charge carriers) through the material, enhancing the efficiency of devices such as OLEDs and solar cells. The molecular targets and pathways involved include interactions with the active layers of these devices, promoting efficient charge separation and transport.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] stands out due to its unique combination of high thermal stability, excellent photophysical properties, and efficient charge transport capabilities. These properties make it particularly suitable for use in high-performance optoelectronic devices.
Propiedades
Número CAS |
296269-66-4 |
|---|---|
Fórmula molecular |
C81H56 |
Peso molecular |
1029.3 g/mol |
Nombre IUPAC |
2,2',7,7'-tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C81H56/c1-9-25-61(26-10-1)73(62-27-11-2-12-28-62)49-57-41-45-69-70-46-42-58(50-74(63-29-13-3-14-30-63)64-31-15-4-16-32-64)54-78(70)81(77(69)53-57)79-55-59(51-75(65-33-17-5-18-34-65)66-35-19-6-20-36-66)43-47-71(79)72-48-44-60(56-80(72)81)52-76(67-37-21-7-22-38-67)68-39-23-8-24-40-68/h1-56H |
Clave InChI |
RUJRIUJWINWXIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=C5C=C(C=C9)C=C(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C4)C=C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile](/img/structure/B12578553.png)
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B12578572.png)




![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)
